molecular formula C13H24N2O3 B13058325 tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13058325
M. Wt: 256.34 g/mol
InChI Key: ZVVZJOWJJCCREB-UHFFFAOYSA-N
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Description

tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a hydroxyl group at the 10-position and a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-7-4-10(16)13(9-15)5-6-14-8-13/h10,14,16H,4-9H2,1-3H3

InChI Key

ZVVZJOWJJCCREB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The hydroxy group and diazaspirodecane ring system play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Hydroxy vs. Oxo Groups

  • This group may also serve as a handle for further derivatization (e.g., phosphorylation or glycosylation).
  • tert-Butyl 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS:1330764-01-6): The ketone at C10 introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). This compound exhibits reduced polarity compared to the hydroxyl analog, as evidenced by its lower melting point (glass transition vs. crystalline solid) .

Fluorinated Derivatives

  • tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS:1221818-66-1): Fluorination at C10 increases metabolic stability and lipophilicity, making it suitable for central nervous system (CNS) targeting. The electron-withdrawing fluorine atoms also alter the pKa of nearby nitrogen atoms, affecting protonation states under physiological conditions .

Variations in the Diazaspiro Core

Ring Size and Heteroatom Substitution

  • tert-Butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: Replacing one nitrogen with oxygen reduces basicity and alters hydrogen-bonding capacity.
  • tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS:1158750-91-4): A ketone at C3 introduces conjugation with the adjacent nitrogen, stabilizing the amide bond and influencing tautomeric equilibria .

Functional Group Modifications

Benzyl-Substituted Analogs

  • This modification also increases molecular weight (344.45 g/mol) and lipophilicity compared to the parent compound .

Trifluoroacetyl Derivatives

  • tert-Butyl 1-(2,2,2-trifluoroacetyl)-1,7-diazaspiro[4.5]decane-7-carboxylate : The trifluoroacetyl group acts as a protecting group for secondary amines, offering stability under acidic conditions. This derivative is reported as an oil, indicating lower crystallinity due to increased conformational flexibility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Notable Properties
tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate - - - C10-OH Not reported High polarity, hydrogen-bond donor
tert-Butyl 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1330764-01-6 C20H28N2O3 344.45 C10=O Glassy solid Electrophilic reactivity
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 1221818-66-1 C13H22F2N2O2 276.32 C10-F2 Not reported Enhanced metabolic stability
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1158750-91-4 C13H22N2O3 254.33 C3=O Not reported Conjugation-stabilized amide
tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate 236406-46-5 C20H30N2O2 330.47 N2-benzyl Not reported Increased lipophilicity

Biological Activity

tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a bicyclic framework with nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O3, with a molecular weight of approximately 256.35 g/mol. The presence of functional groups such as the tert-butyl group , hydroxyl group , and carboxylate group at specific positions contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its spirocyclic structure allows for unique conformational flexibility, which can influence its binding affinity to proteins and enzymes involved in metabolic pathways.

Biological Activity Profile

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Comparative studies with reference antibiotics indicate varying levels of efficacy.
  • Antidiabetic Properties : The compound has shown potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting possible applications in managing diabetes.
  • Antitubercular Activity : Some derivatives of diazaspiro compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that this compound may also have similar therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeReference CompoundEfficacy Level
AntimicrobialStaphylococcus aureusGentamicinModerate
Escherichia coliAmpicillinLow
Antidiabeticα-GlucosidaseAcarboseComparable
AntitubercularMycobacterium tuberculosisRifampicinPromising

Detailed Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity levels .
  • In vitro Studies : A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various pathogens and enzymes. Results indicate that modifications to the spirocyclic structure can significantly alter biological efficacy .
  • Comparative Analysis : Structural analogs have been studied to understand the influence of specific functional groups on biological activity. For instance, compounds lacking the hydroxyl group exhibited reduced activity, highlighting the importance of this moiety in enhancing interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate in laboratory settings?

  • Methodological Answer :

  • Storage : Store refrigerated (2–8°C) in tightly sealed containers to prevent moisture ingress and degradation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
  • Ventilation : Work under fume hoods to minimize inhalation of aerosols or dust. Avoid generating airborne particles during weighing or transfer .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Prevent entry into drains .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm spirocyclic connectivity and hydroxyl group presence. Compare chemical shifts with related spirocyclic esters (e.g., tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, δ 1.4–1.5 ppm for tert-butyl groups) .
  • LCMS : Employ high-resolution LCMS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. For example, spirocyclic analogs show characteristic losses of CO2_2 or tert-butoxy groups .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and hydroxyl (O–H) bands (~3200–3600 cm1^{-1}) .

Q. How can researchers optimize the synthesis of this compound to improve diastereomeric purity?

  • Methodological Answer :

  • Chromatography : Use silica gel chromatography with gradient elution (e.g., 80% ethyl acetate/hexanes) to separate diastereomers. Monitor fractions via TLC (Rf_f ~0.3–0.5) .
  • Crystallization : Recrystallize from ethanol/water mixtures to enhance enantiomeric excess. Spirocyclic scaffolds often exhibit temperature-dependent solubility .
  • Reaction Monitoring : Employ in situ FTIR or 1H^1 \text{H}-NMR to track reaction progress and minimize side products (e.g., over-oxidation of hydroxyl groups) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in spirocyclic derivatives of this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. SHELXL is preferred for refining small-molecule structures due to its robust handling of restraints (e.g., for flexible tert-butyl groups) .
  • Modeling Challenges : Address disorder in the tert-butyl or spirocyclic moieties by applying geometric constraints. Compare with related structures (e.g., tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, PDB ID: N/A) .
  • Validation : Check using Rfree_\text{free} values and electron density maps (e.g., omit maps for hydroxyl group positioning) .

Q. What analytical approaches are used to assess thermal stability and decomposition pathways?

  • Methodological Answer :

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N2_2) to identify decomposition onset temperatures. For example, spirocyclic carbamates typically degrade above 200°C .
  • GC-MS : Analyze evolved gases during pyrolysis. Expected decomposition products include CO, CO2_2, and nitrogen oxides (NOx_x) from the diaza moiety .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energies for degradation steps .

Q. How can researchers reconcile discrepancies in reported synthetic yields of derivatives?

  • Methodological Answer :

  • Parameter Screening : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading). For example, Rh-catalyzed hydroformylation in THF improves yields compared to non-polar solvents .
  • Diastereomer Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to quantify diastereomeric ratios. Yield discrepancies may arise from unoptimized chromatographic separation .
  • Reproducibility Checks : Cross-validate procedures using alternative reagents (e.g., BIPHEPHOS vs. monodentate ligands in catalysis) .

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